molecular formula C21H25NO4 B11510506 Methyl 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate

Methyl 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate

Cat. No.: B11510506
M. Wt: 355.4 g/mol
InChI Key: AQYLPVYLPZDSNJ-UHFFFAOYSA-N
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Description

Methyl 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate is a synthetic organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoate ester linked to a tetrahydroisoquinoline moiety, which is further substituted with ethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate typically involves multiple steps. One common method starts with the preparation of the tetrahydroisoquinoline core, which can be achieved through the Pictet-Spengler reaction. This reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .

This can be accomplished through an alkylation reaction using ethyl iodide (C2H5I) in the presence of a strong base like sodium hydride (NaH) .

Finally, the benzoate ester is formed by reacting the substituted tetrahydroisoquinoline with methyl 4-bromobenzoate under basic conditions, such as potassium carbonate (K2CO3) in dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, thioesters

Mechanism of Action

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate

InChI

InChI=1S/C21H25NO4/c1-4-25-18-12-16-10-11-22-20(17(16)13-19(18)26-5-2)14-6-8-15(9-7-14)21(23)24-3/h6-9,12-13,20,22H,4-5,10-11H2,1-3H3

InChI Key

AQYLPVYLPZDSNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)C(=O)OC)OCC

Origin of Product

United States

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